(9E,12Z)-9,12-Tetradecadien-1-ol acetate
Overview
Description
9E,12E-Tetradecadienyl acetate is a carboxylic ester.
Scientific Research Applications
Pheromone in Moth Species
Sex Attractant for Moths : This compound has been identified as a significant component in the sex pheromone systems of various moth species, including the almond moth, Cadra cautella, and the raisin moth, Cadra figulilella (Brady, 1973), (Brady & Daley, 1972). It acts as a sex stimulant and attractant, playing a crucial role in mating behaviors.
Synthesis Studies : Research has been conducted on synthesizing this compound for practical applications. For instance, a study outlined a new synthesis approach for this pheromone component of the Indian meal moth, Plodia interpunctella (Andreica et al., 2020).
Pheromone Disruption Studies : Some studies have explored how variations of this compound can disrupt pheromone communication in certain moth species, such as the cabbage looper and beet armyworm, suggesting potential applications in pest control (Mitchell, 1976).
Applications Beyond Moth Species
Pheromone System Complexity : The role of this compound in the natural sex pheromone systems of moths indicates a more complex pheromone system, involving multiple components that act synergistically (Bestmann et al., 1993).
Quantitative Analysis in Pheromone Glands : Studies have also examined the concentrations of this pheromone in the sex pheromone glands of moths at different times, providing insights into its role and functioning within the insect's reproductive cycle (Coffelt et al., 1978).
Mechanism of Action
Target of Action
The primary targets of 9,12-Tetradecadien-1-ol, acetate, (9E,12Z) are insects, specifically the Ephestia Kuehniella and Plodia Interpunctella species, as well as certain cereal pests . This compound is a key component of their pheromone systems .
Mode of Action
As a pheromone component, 9,12-Tetradecadien-1-ol, acetate, (9E,12Z) interacts with the olfactory receptors of these insects . The compound mimics the natural pheromones of these species, leading to changes in their behavior such as disruption of mating patterns .
Biochemical Pathways
It is known that the compound interacts with the olfactory system of the target insects, potentially affecting signaling pathways related to mating and other behaviors .
Result of Action
The primary result of the action of 9,12-Tetradecadien-1-ol, acetate, (9E,12Z) is the disruption of normal behaviors in the target insects, particularly those related to mating . This can lead to a reduction in the population of these pests.
Properties
IUPAC Name |
tetradeca-9,12-dienyl acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h3-4,6-7H,5,8-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGJZGSVLNSDPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCC=CCCCCCCCCOC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80860462 | |
Record name | Tetradeca-9,12-dien-1-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80860462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31654-77-0 | |
Record name | 9,12-Tetradecadien-1-ol, 1-acetate, (9E,12Z)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (Z,E)-tetradeca-9,12-dienyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.124 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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